

# Application Notes and Protocols for N-Pyridazin-4-ynitramide in Pyrotechnics

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## Compound of Interest

Compound Name: *N-pyridazin-4-ynitramide*

Cat. No.: B15196470

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Disclaimer: The following application notes and protocols are hypothetical and based on the general knowledge of energetic materials, pyridazine chemistry, and nitramine synthesis. As of the date of this document, "**N-pyridazin-4-ynitramide**" is not a widely researched or commercially available compound, and its specific properties and performance in pyrotechnic applications have not been publicly documented. These notes are intended for an audience of researchers, scientists, and drug development professionals and should be used as a theoretical guide for the potential exploration of this compound. All work with energetic materials should be conducted by trained professionals in properly equipped laboratories with strict adherence to all safety protocols.

## Introduction

**N-pyridazin-4-ynitramide** is a theoretical energetic material belonging to the nitramine family, characterized by the  $\text{-NHNO}_2$  functional group. Its heterocyclic pyridazine core suggests a high nitrogen content, which is often desirable in pyrotechnics for the generation of large volumes of gas upon combustion, contributing to effects such as sound and propulsion. The nitramine group provides a significant source of energy. This combination of a high-nitrogen heterocycle with an energetic nitramine functionality suggests that **N-pyridazin-4-ynitramide** could be a candidate for pyrotechnic compositions, potentially as a fuel, a color-enhancing agent, or a component in gas-generating compositions.

## Hypothetical Physicochemical and Pyrotechnic Properties

The following table summarizes the predicted properties of **N-pyridazin-4-ynitramide** based on analogies with other nitramines and pyridazine-based energetic materials.<sup>[1]</sup> These values are theoretical and would require experimental verification.

Property	Predicted Value	Units	Justification / Comparison
Chemical Formula	C <sub>4</sub> H <sub>4</sub> N <sub>4</sub> O <sub>2</sub>	-	Based on the chemical structure of N-pyridazin-4-yl nitramide.
Molecular Weight	140.10	g/mol	Calculated from the chemical formula.
Density	~1.7 - 1.8	g/cm <sup>3</sup>	Typical range for crystalline organic energetic materials.
Decomposition Temperature	> 200	°C	Heterocyclic nitramines often exhibit moderate to good thermal stability.
Impact Sensitivity	Moderate	-	Nitramines can be sensitive to impact; this would need careful experimental determination.
Friction Sensitivity	Moderate	-	Similar to impact sensitivity, this is a critical safety parameter to be measured.
Oxygen Balance	-57.1	%	Calculated for CO <sub>2</sub> and H <sub>2</sub> O as combustion products. A negative oxygen balance indicates it would require an oxidizer.

Heat of Formation	+150 to +250	kJ/mol	Estimated based on similar heterocyclic energetic compounds.
Velocity of Detonation (calc.)	7.0 - 8.0	km/s	A rough estimate based on density and heat of formation, assuming it can sustain a detonation.

## Experimental Protocols

The following are proposed, generalized protocols for the synthesis and characterization of **N-pyridazin-4-yl**nitramide.

### Synthesis of N-Pyridazin-4-yl

The synthesis of **N-pyridazin-4-yl**nitramide would likely proceed in two main steps: the synthesis of the precursor, 4-aminopyridazine, followed by its nitration to the final product.

#### Step 1: Synthesis of 4-Aminopyridazine

This procedure is adapted from known literature methods for the synthesis of 4-aminopyridazine.<sup>[2][3]</sup>

- Materials: 3,6-Dichloropyridazin-4-amine, Tetrahydrofuran (THF), Sodium Hydroxide (NaOH), 10% Palladium on Carbon (Pd/C), Hydrogen gas.
- Procedure:
  - Dissolve 3,6-dichloropyridazin-4-amine in THF in a suitable hydrogenation vessel.
  - Add a solution of sodium hydroxide in water.
  - Carefully add 10% Pd/C catalyst to the mixture.
  - Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature for 48 hours.

- Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, carefully filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield crude 4-aminopyridazine.
- Purify the product by recrystallization or column chromatography.

## Step 2: Nitration of 4-Aminopyridazine to **N-Pyridazin-4-ynitramide**

This is a hypothetical procedure based on general methods for the synthesis of N-substituted nitramides.[4][5] Extreme caution is required for this step as nitrating agents are highly corrosive and the reaction can be highly exothermic and produce an explosive product.

- Materials: 4-Aminopyridazine, Acetic Anhydride, Fuming Nitric Acid.
- Procedure:
  - In a three-necked flask equipped with a thermometer, dropping funnel, and a mechanical stirrer, cool acetic anhydride to below 0 °C in an ice-salt bath.
  - Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 5 °C to form a nitrating mixture.
  - In a separate beaker, dissolve 4-aminopyridazine in acetic anhydride.
  - Slowly add the solution of 4-aminopyridazine to the nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
  - After the addition is complete, stir the reaction mixture at a low temperature for several hours.
  - Carefully pour the reaction mixture onto crushed ice to precipitate the product.
  - Filter the solid product, wash thoroughly with cold water, and dry carefully in a desiccator.

- Characterize the product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

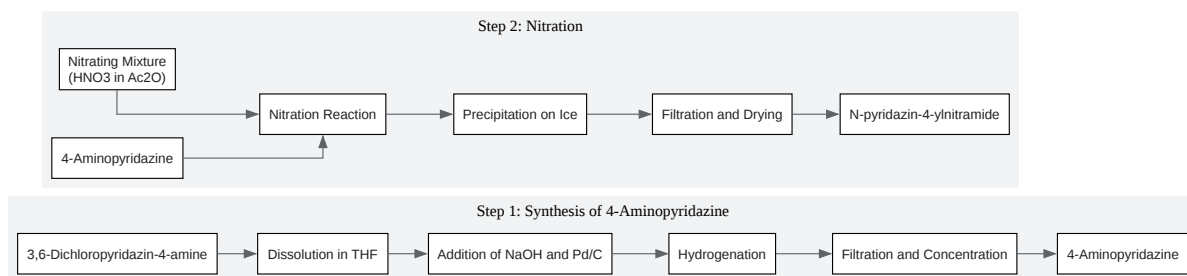
## Characterization of Energetic Properties

Standard sensitivity and thermal analysis tests should be performed to characterize the energetic properties of the synthesized **N-pyridazin-4-ynitramide**.

- Thermal Stability:
  - Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and enthalpy of decomposition. A sample is heated at a constant rate (e.g., 5-10 °C/min) in a nitrogen atmosphere.
  - Thermogravimetric Analysis (TGA): To determine the weight loss as a function of temperature, indicating the onset of decomposition and the mass of gaseous products.
- Sensitivity to Mechanical Stimuli:
  - Impact Sensitivity: Using a standard drop-weight impact tester (e.g., BAM or ABL) to determine the energy required to cause a reaction in 50% of the trials ( $H_{50}$ ).
  - Friction Sensitivity: Using a standard friction apparatus (e.g., BAM) to determine the frictional force at which a reaction occurs.
- Performance in Pyrotechnic Compositions:
  - Burn Rate Measurement: The compound would be incorporated into a standard pyrotechnic composition (e.g., with an oxidizer like potassium perchlorate and a binder). The burn rate of pressed strands of the composition would be measured at ambient pressure.
  - Small-Scale Performance Tests: Small amounts of the composition could be ignited to observe flame color, smoke production, and any special effects.

## Visualizations

## Proposed Synthesis Workflow



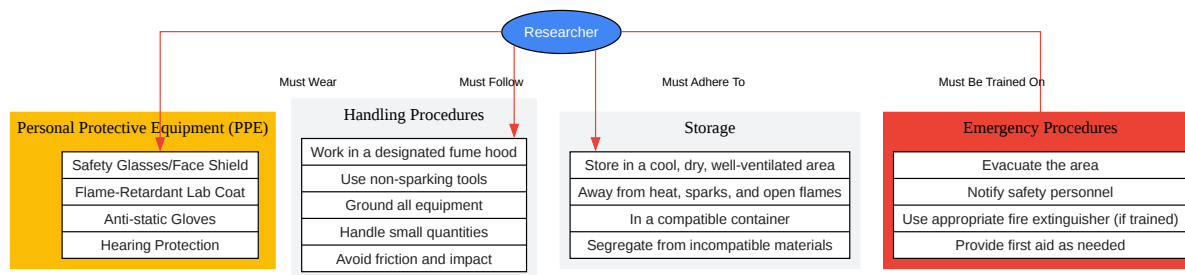
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Caption: Proposed two-step synthesis of **N-pyridazin-4-ynitramide**.

## Energetic Material Characterization Workflow

Caption: Workflow for the characterization of a novel energetic material.

## Safety and Handling Logical Relationships



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Caption: Key safety and handling protocols for energetic materials research.

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